molecular formula C21H28N4O3 B2969833 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide CAS No. 1029724-26-2

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2969833
CAS No.: 1029724-26-2
M. Wt: 384.48
InChI Key: MGAWFJIEGIDWKJ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide (CAS: 1029724-26-2, C₂₁H₂₈N₄O₃, MW: 384.47 g/mol) features a pyrimidine core substituted with a methyl group at position 6 and an azepane ring (a seven-membered cyclic amine) at position 2. The pyrimidine’s 4-position is linked via an ether oxygen to an acetamide group, which is further connected to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-27-18-10-8-17(9-11-18)23-19(26)15-28-20-14-16(2)22-21(24-20)25-12-6-4-5-7-13-25/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAWFJIEGIDWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Substitution with Azepane: The azepane group is introduced via nucleophilic substitution, where the pyrimidine ring reacts with azepane under controlled conditions.

    Attachment of the Ethoxyphenylacetamide Moiety: This step involves the reaction of the substituted pyrimidine with 4-ethoxyphenylacetic acid or its derivatives, often using coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound could be used in the production of specialty chemicals or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Methoxyphenyl Acetamide Derivatives

  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide (C₂₀H₂₆N₄O₃, MW: 370.45 g/mol) and N-(4-methoxyphenyl) analog (C₂₁H₂₈N₄O₃) differ in the substituent position (3- vs. 4-methoxy) on the phenyl ring.

Indazole-Based Acetamides ()

  • N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) and 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) share the 4-ethoxyphenyl acetamide group but replace the pyrimidine-azepane core with indazole derivatives. These compounds demonstrated anti-proliferative activity, suggesting the acetamide-ethoxyphenyl motif may contribute to biological effects .

Pyrimidinone Sulfanyl Acetamide ()

  • 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS: 333410-81-4) replaces the pyrimidine-azepane system with a pyrimidinone ring and a sulfanyl linker. The sulfanyl group may enhance hydrogen bonding, while the pyrimidinone’s conjugated system could alter electronic properties compared to the target compound .

Benzothiazole Acetamides ()

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and analogs feature a benzothiazole core instead of pyrimidine. The trifluoromethyl group improves metabolic stability, while the benzothiazole’s rigidity may influence target selectivity .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine-azepane 4-ethoxyphenyl, methyl 384.47 Balanced lipophilicity/solubility
3-Methoxyphenyl analog () Pyrimidine-azepane 3-methoxyphenyl 370.45 Reduced lipophilicity vs. ethoxy
Indazole derivative 6b () Indazole 4-ethoxyphenyl, 2-fluorophenylamino ~435 (estimated) Anti-proliferative activity
Pyrimidinone sulfanyl () Pyrimidinone Sulfanyl, 4-ethoxyphenyl 337.39 Enhanced hydrogen bonding potential
Benzothiazole analog () Benzothiazole Trifluoromethyl, methoxyphenyl ~372 (estimated) High metabolic stability

Key Observations:

  • Solubility : The azepane ring’s secondary amine may enhance aqueous solubility compared to benzothiazole or indazole cores .
  • Biological Activity : While direct data for the target compound are lacking, structural analogs like the indazole derivatives () and benzothiazoles () show antiproliferative and kinase-inhibitory effects, suggesting possible shared mechanisms .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide , with a CAS number of 1226446-98-5, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O2C_{21}H_{28}N_{4}O_{2}, with a molecular weight of approximately 368.5 g/mol. Its structure includes an azepane moiety, a methylpyrimidine ring, and an ethoxyphenyl acetamide group, which are essential for its interaction with biological targets.

PropertyValue
Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
CAS Number 1226446-98-5

Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes or receptors, modulating their activity and influencing various cellular pathways. The interactions often involve binding to glycine transporters, particularly GlyT1, which plays a crucial role in neurotransmission.

Inhibition Studies

The compound has shown potential as an inhibitor of GlyT1, a transporter implicated in the regulation of glycine levels in the central nervous system (CNS). A study indicated that modifications to the azepane structure resulted in increased potency against GlyT1, with some derivatives exhibiting IC50 values as low as 37 nM . This suggests that the compound may have therapeutic implications for conditions such as schizophrenia or other CNS disorders.

Interaction with G Protein-Coupled Receptors (GPCRs)

Additionally, the compound may interact with various GPCRs, which are critical for numerous physiological processes. These interactions can lead to downstream effects such as elevated intracellular calcium levels and modulation of signaling pathways associated with neurotransmitter release .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • GlyT1 Inhibition : A novel series of glycine transporter inhibitors demonstrated that azepane-modified sulfonamides exhibited superior inhibitory activity compared to their non-azepane counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .
  • CNS Penetration : Pharmacokinetic studies have shown favorable brain-plasma ratios for select compounds in this class, indicating their potential for CNS penetration and effectiveness in treating neurological disorders .
  • Therapeutic Applications : Given its mechanism of action and biological activity profile, this compound may be explored further for therapeutic applications in neuropsychiatric conditions where glycine dysregulation is a concern.

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